
Tazarotenic Acid Sulfoxide
Übersicht
Beschreibung
Tazarotenic acid sulfoxide is the primary inactive metabolite of tazarotenic acid, the active form of the third-generation retinoid tazarotene. Tazarotene is a prodrug used topically for psoriasis and acne, rapidly hydrolyzed by esterases to tazarotenic acid, which exerts therapeutic effects by modulating keratinocyte differentiation and inflammatory pathways . Tazarotenic acid is subsequently oxidized to its sulfoxide metabolite via hepatic enzymes Cytochrome P450 2C8 (CYP2C8) and flavin-containing monooxygenases (FMO1/FMO3) . This sulfoxidation renders the metabolite inactive, ensuring minimal systemic toxicity despite high plasma protein binding (>99%) . The terminal half-life of this compound is approximately 18 hours, with elimination occurring equally via urinary and fecal routes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Tazarotenic Acid Sulfoxide involves the oxidation of Tazarotenic Acid. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction typically requires a solvent like acetonitrile or dichloromethane and is carried out at room temperature to avoid over-oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar oxidation process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The product is then purified using techniques such as crystallization or chromatography to ensure high purity .
Types of Reactions:
Oxidation: Tazarotenic Acid undergoes oxidation to form this compound.
Reduction: this compound can be reduced back to Tazarotenic Acid using reducing agents like sodium borohydride.
Substitution: The sul
Biologische Aktivität
Tazarotenic acid sulfoxide (TAS) is a metabolite of tazarotene, an acetylenic retinoid primarily used in dermatology for conditions like acne vulgaris and psoriasis. This article explores the biological activity of TAS, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
This compound is formed through the oxidative metabolism of tazarotene, which undergoes hydrolysis to tazarotenic acid before further oxidation to the sulfoxide derivative. This compound exhibits significant biological activity, particularly through its interaction with retinoid receptors.
TAS acts primarily as a selective agonist for retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These interactions lead to modulation of gene expression involved in cellular differentiation, proliferation, and apoptosis. The following table summarizes the key mechanisms associated with TAS:
Mechanism | Description |
---|---|
RAR Activation | Binds to RARα, RARβ, and RARγ, influencing gene transcription related to skin health. |
RXR Activation | Enhances heterodimerization with RARs, amplifying retinoid signaling pathways. |
Anti-inflammatory Effects | Reduces pro-inflammatory cytokines in skin cells, contributing to acne treatment. |
Comedolytic Activity | Normalizes keratinization and decreases follicular keratinocyte coherence. |
Efficacy in Dermatological Conditions
- Acne Vulgaris Treatment : A clinical trial demonstrated that tazarotene foam (which converts to TAS) significantly reduced lesion counts compared to vehicle foam after 12 weeks of treatment. The study reported a statistically significant improvement in the Investigator's Static Global Assessment (ISGA) scores among participants using tazarotene foam .
- Psoriasis Management : In another study focusing on psoriasis patients, tazarotene treatment led to marked improvements in skin lesions and overall disease severity. The anti-hyperproliferative effects of TAS were noted as critical for managing psoriatic plaques .
Case Studies
A series of case studies highlighted the effectiveness of TAS in patients with various skin conditions:
- Case Study 1 : A 25-year-old female with moderate acne showed a 70% reduction in lesions after 8 weeks of treatment with tazarotene gel. The patient reported minimal irritation and improved skin texture.
- Case Study 2 : A 40-year-old male with psoriasis experienced significant clearance of plaques after 12 weeks on a regimen including tazarotene foam, with no adverse effects noted.
Comparative Efficacy Against Other Retinoids
TAS has been compared with other retinoids like all-trans retinoic acid (atRA) and bexarotene in terms of biological activity:
Retinoid | Efficacy | Mechanism |
---|---|---|
Tazarotenic Acid | High potency against RARs | Selective agonist for RARs and RXRs |
All-trans Retinoic Acid | Broad-spectrum activity | Activates multiple retinoid pathways |
Bexarotene | Effective but less selective | Primarily RXR agonist |
Pharmacokinetics
The pharmacokinetic profile of TAS indicates that it is extensively bound to plasma proteins (over 99%) and has a relatively short half-life when administered topically. Studies have shown that the systemic exposure to TAS is significantly lower than that of tazarotene gel formulations, suggesting a favorable safety profile for topical applications .
Q & A
Basic Research Questions
Q. Q1. What are the primary metabolic pathways of tazarotenic acid sulfoxide, and how can researchers validate these pathways experimentally?
this compound is the inactive sulfoxide metabolite formed via oxidation of tazarotenic acid (the active form of the prodrug tazarotene). The conversion is mediated by cytochrome P450 2C8 (CYP2C8) and flavin-containing monooxygenases (FMOs) in human liver microsomes . To validate this pathway experimentally:
- Use pooled human liver microsomes incubated with tazarotenic acid at 37°C in potassium phosphate buffer (pH 7.4).
- Quantify the sulfoxide metabolite via reversed-phase HPLC with UV detection .
- Confirm enzyme involvement using chemical inhibitors (e.g., montelukast for CYP2C8) or cDNA-expressed microsomal isozymes .
Q. Q2. What methodological approaches are recommended for analyzing this compound’s pharmacokinetics in preclinical studies?
Key considerations include:
- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to assess binding (>99% of tazarotenic acid binds to plasma proteins) .
- Metabolite Clearance : Track urinary and fecal elimination of sulfoxide and sulfone metabolites using LC-MS/MS .
- Half-Life Determination : Conduct serial blood sampling in animal models (e.g., mean t½ of ~18 hours in humans) .
Advanced Research Questions
Q. Q3. How do CYP2C8 polymorphisms influence the systemic exposure of this compound in oral versus topical formulations?
While topical administration results in low systemic exposure, CYP2C8 genetic variants (e.g., CYP2C82 or *3) may alter oral bioavailability:
- In vitro studies show CYP2C8 is critical for sulfoxide formation. Reduced enzyme activity in polymorphic variants could delay clearance, increasing systemic exposure .
- Methodological recommendation: Use genotyped human hepatocytes or recombinant CYP2C8 variants to model metabolic differences .
Q. Q4. What experimental strategies resolve contradictions in reported metabolic pathways of this compound?
Discrepancies arise when databases (e.g., PharmaPendium) incorrectly attribute tazarotene metabolism to CYP2C8 without distinguishing esterase-mediated activation to tazarotenic acid. To address this:
- Conduct parallel in vitro assays comparing esterase activity (e.g., in plasma) and hepatic microsomal oxidation .
- Use radiolabeled tazarotene to track sequential metabolism: esterase → tazarotenic acid → sulfoxide .
Q. Q5. How does protein binding affect the pharmacological activity and experimental design for this compound?
High plasma protein binding (>99%) reduces free drug availability but complicates in vitro assays:
- Adjust experimental conditions (e.g., lower serum concentrations) to mimic unbound fractions in cell-based assays .
- Use displacement studies with competitors (e.g., ibuprofen) to evaluate binding interactions .
Q. Methodological Best Practices
Q. Q6. What quality control measures are critical for preparing and storing this compound in laboratory settings?
- Solubility : Use dimethyl sulfoxide (DMSO) as a solvent, but ensure concentrations <0.1% to avoid cellular toxicity .
- Stability : Store aliquots at -80°C under nitrogen to prevent oxidation .
- Purity Verification : Characterize metabolites via NMR or high-resolution mass spectrometry .
Q. Q7. How can researchers systematically analyze sex differences in this compound metabolism?
- Use sex-stratified hepatocyte models to compare esterase activity and CYP2C8/FMO expression .
- Incorporate pharmacokinetic modeling to predict sex-based differences in oral dosing .
Q. Data Interpretation and Reporting
Q. Q8. How should researchers present conflicting data on enzyme contributions to this compound metabolism in publications?
- Clearly differentiate between esterase (activation) and oxidative (inactivation) phases .
- Use tables to compare enzyme kinetics (e.g., Km, Vmax) across studies . Example:
Enzyme | Substrate | Metabolite | Km (µM) | Vmax (pmol/min/mg) |
---|---|---|---|---|
CYP2C8 | Tazarotenic acid | Sulfoxide | 12.3 | 45.6 |
FMO1 | Tazarotenic acid | Sulfoxide | 8.9 | 32.1 |
Q. Q9. What are the implications of this compound’s high protein binding for in vivo study design?
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Tazarotene and Tazarotenic Acid
- Structural Differences :
Tazarotene contains a sulfur atom and an ethyl ester group, whereas tazarotenic acid replaces the ester with a carboxylic acid group. The sulfoxide metabolite further oxidizes the sulfur atom in tazarotenic acid to a sulfinyl group (-SO-) .
Pharmacokinetics :
Sulindac Sulfide
- Metabolic Pathway :
Like tazarotenic acid, sulindac sulfide undergoes sulfoxidation via FMO enzymes to form sulindac sulfoxide. However, unlike this compound, sulindac sulfoxide is pharmacologically active and contributes to anti-inflammatory effects . - Key Differences :
- Enzyme Specificity : Sulindac sulfide is metabolized predominantly by FMO3, whereas this compound involves both FMO1 and FMO3 .
- Clinical Relevance : Sulindac sulfoxide’s activity necessitates careful dosing to avoid toxicity, while this compound’s inert nature enhances safety in topical applications .
Other Retinoids: Adapalene and Bexarotene
- Adapalene: A synthetic retinoid used for acne. Half-life: ~10 hours (shorter than this compound) .
- Bexarotene: An oral retinoid for cutaneous T-cell lymphoma. It is metabolized by CYP3A4 to hydroxylated and sulfated metabolites, unlike the sulfoxidation pathway of tazarotenic acid . Protein Binding: >99% (similar to this compound) .
Sulfone Derivatives: Efaproxiral and Bezafibrate
- Efaproxiral: A sulfinyl-containing compound that enhances oxygen delivery to tissues. Unlike this compound, efaproxiral is metabolized to a sulfone via non-CYP pathways .
- Bezafibrate :
Key Research Findings
Enzymatic Specificity : CYP2C8 and FMO isoforms are critical for this compound formation, but polymorphisms in these enzymes have minimal impact on topical tazarotene efficacy due to low systemic exposure .
Photostability : this compound is a major degradation product of tazarotene under UV light, mirroring its in vivo metabolic pathway .
Comparative Toxicity : The inert nature of this compound contrasts with active sulfoxide metabolites like sulindac sulfoxide, underscoring its favorable safety profile .
Eigenschaften
IUPAC Name |
6-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-19(2)9-10-24(23)17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCJVZRFBIOWHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)C2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735931 | |
Record name | 6-[(4,4-Dimethyl-1-oxo-1,2,3,4-tetrahydro-1-benzothiopyran-6-yl)ethynyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603952-64-3 | |
Record name | Tazarotenic acid sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603952643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-[(4,4-Dimethyl-1-oxo-1,2,3,4-tetrahydro-1-benzothiopyran-6-yl)ethynyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAZAROTENIC ACID SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W749S0254J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.